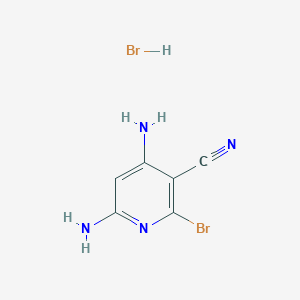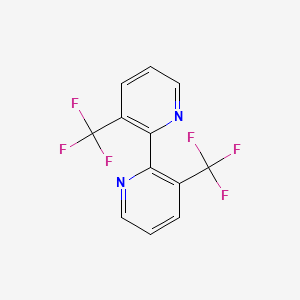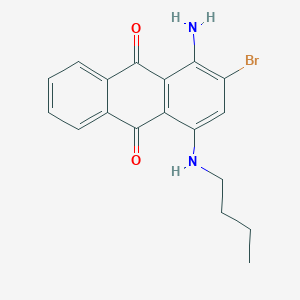
4,6-Diamino-2-bromonicotinonitrilexhydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diamino-2-bromonicotinonitrilexhydrobromide is a chemical compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes bromine, amino groups, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diamino-2-bromonicotinonitrilexhydrobromide typically involves the bromination of 4,6-diamino-2-nicotinonitrile. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position. The reaction is usually conducted in an organic solvent such as acetonitrile or dichloromethane, with the temperature carefully regulated to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, can significantly improve the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Diamino-2-bromonicotinonitrilexhydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the amino groups may be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can be used in coupling reactions to form more complex structures, often facilitated by catalysts such as palladium or nickel.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while oxidation may produce nitro or nitroso compounds.
Wissenschaftliche Forschungsanwendungen
4,6-Diamino-2-bromonicotinonitrilexhydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 4,6-Diamino-2-bromonicotinonitrilexhydrobromide exerts its effects is largely dependent on its interaction with other molecules. The bromine atom and amino groups can form strong interactions with various molecular targets, facilitating reactions such as nucleophilic substitution or coordination with metal ions. These interactions can lead to the formation of reactive intermediates, which then participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
4,6-Diamino-2-mercaptopyrimidine: Similar in structure but contains a sulfur atom instead of bromine.
2,4-Diamino-6-chloropyrimidine: Contains a chlorine atom instead of bromine, used in similar synthetic applications.
4,6-Diamino-2-pyrimidinethiol: Contains a thiol group, used in metal-organic frameworks and catalysis.
Uniqueness: 4,6-Diamino-2-bromonicotinonitrilexhydrobromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring specific reactivity patterns, such as selective bromination or coupling reactions.
Eigenschaften
Molekularformel |
C6H6Br2N4 |
|---|---|
Molekulargewicht |
293.95 g/mol |
IUPAC-Name |
4,6-diamino-2-bromopyridine-3-carbonitrile;hydrobromide |
InChI |
InChI=1S/C6H5BrN4.BrH/c7-6-3(2-8)4(9)1-5(10)11-6;/h1H,(H4,9,10,11);1H |
InChI-Schlüssel |
WFWKRGAIJJFYRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(N=C1N)Br)C#N)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)



![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)




![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)




